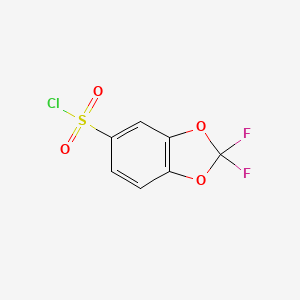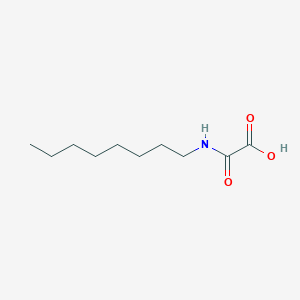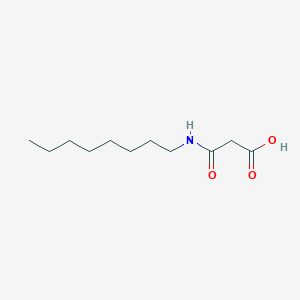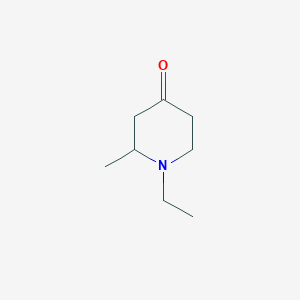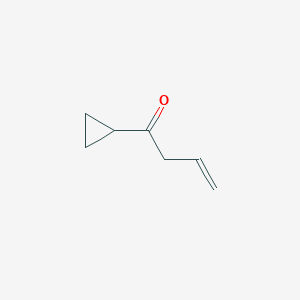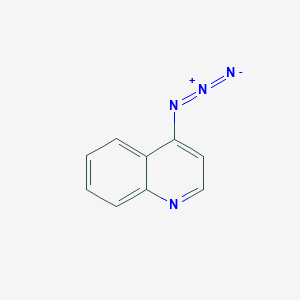
4-Azidoquinoline
Vue d'ensemble
Description
4-Azidoquinoline is a heterocyclic organic compound that belongs to the class of azides It is characterized by the presence of an azide group (-N₃) attached to the fourth position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Azidoquinoline can be synthesized through several methods. One common approach involves the reaction of 4-chloroquinoline with sodium azide in a suitable solvent, such as dimethylformamide, under reflux conditions. The reaction typically proceeds as follows:
4-Chloroquinoline+Sodium Azide→this compound+Sodium Chloride
Another method involves the conversion of 4-nitroquinoline to this compound. This process includes the reduction of 4-nitroquinoline to 4-aminoquinoline, followed by diazotization and subsequent reaction with sodium azide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of solvents, reaction conditions, and purification techniques are crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Azidoquinoline undergoes various chemical reactions, including:
Photolysis: Exposure to ultraviolet light leads to the decomposition of the azide group, forming reactive nitrene intermediates.
Cycloaddition: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes and alkenes to form triazoles.
Substitution: The azide group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Photolysis: Ultraviolet light, typically in the presence of a suitable solvent.
Cycloaddition: Alkynes or alkenes, often catalyzed by copper or other transition metals.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or catalyst.
Major Products Formed
Photolysis: Formation of nitrene intermediates, which can further react to form various products.
Cycloaddition: Formation of triazole derivatives.
Substitution: Formation of substituted quinoline derivatives.
Applications De Recherche Scientifique
4-Azidoquinoline has several applications in scientific research:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as an anti-tumor agent and other therapeutic applications.
Materials Science: Utilized in the development of novel materials with unique properties, such as photoreactive polymers.
Bioconjugation: Employed in the labeling and modification of biomolecules due to its ability to undergo click chemistry reactions.
Mécanisme D'action
The mechanism of action of 4-azidoquinoline involves the generation of reactive intermediates, such as nitrenes, upon photolysis or thermal decomposition. These intermediates can undergo various reactions, including insertion into C-H bonds, cycloaddition, and dimerization. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or materials science.
Comparaison Avec Des Composés Similaires
4-Azidoquinoline can be compared with other azidoquinoline derivatives, such as:
This compound N-oxide: Similar in structure but contains an additional N-oxide group, which affects its reactivity and applications.
4-Azidocinnoline: A related compound with a different ring structure, leading to variations in chemical behavior and applications.
4-Azidopyridine: Another azido-substituted heterocycle with distinct properties and uses.
The uniqueness of this compound lies in its specific reactivity and the ability to form a wide range of derivatives through various chemical reactions, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
4-azidoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-5-6-11-8-4-2-1-3-7(8)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDKLJUWZQZNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500065 | |
| Record name | 4-Azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32112-94-0 | |
| Record name | 4-Azidoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50500065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


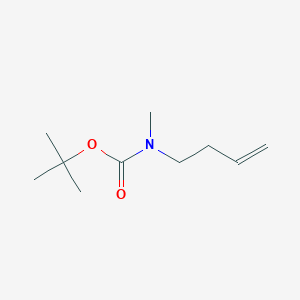
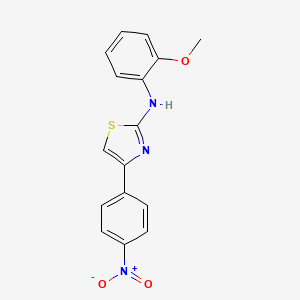
![Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate](/img/structure/B3382183.png)
